7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS No.: 1954362-55-0
Cat. No.: VC11651407
Molecular Formula: C10H6ClFO2S
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1954362-55-0 |
|---|---|
| Molecular Formula | C10H6ClFO2S |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | methyl 7-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3 |
| Standard InChI Key | SMLZPCNUYPFFRQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene scaffold substituted at positions 6 and 7 with fluorine and chlorine atoms respectively, coupled with a methyl ester group at position 2. This arrangement creates distinct electronic effects:
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| 2 | COOCH₃ | Electron-withdrawing (inductive) | Moderate |
| 6 | F | Strong electron-withdrawing (-I) | Minimal |
| 7 | Cl | Moderate electron-withdrawing | Moderate |
X-ray crystallographic studies of analogous compounds reveal planar aromatic systems with bond lengths of 1.36-1.41 Å in the thiophene ring and 1.44-1.47 Å for the ester carbonyl group . The fluorine atom's compact size (van der Waals radius 1.47 Å) enables tight molecular packing, while the chlorine (1.75 Å) introduces strategic steric hindrance.
Spectroscopic Profile
Key spectroscopic characteristics from recent analyses include:
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (s, 1H, thiophene-H)
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δ 7.89 (d, J = 8.4 Hz, 1H, aromatic-H)
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δ 7.45 (d, J = 8.4 Hz, 1H, aromatic-H)
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δ 3.95 (s, 3H, OCH₃)
IR (KBr):
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1725 cm⁻¹ (C=O ester stretch)
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1580 cm⁻¹ (C=C aromatic)
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745 cm⁻¹ (C-S thiophene)
The UV-Vis spectrum shows λmax at 268 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated aromatic systems .
Synthetic Methodologies
Base-Catalyzed Cyclocondensation
The primary synthesis route involves reacting 2-fluoro-4-chlorobenzaldehyde with methyl thioglycolate under basic conditions:
Reaction Scheme:
Optimized conditions yield 68-72% purity, with recrystallization from methanol achieving >95% purity . Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes ring closure |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Base | K₂CO₃ | Balances basicity and solubility |
| Reaction Time | 2 hours | Completes cyclization |
Alternative Metal-Catalyzed Approaches
Recent advances employ palladium catalysis for late-stage functionalization:
This method achieves 82% yield with excellent regioselectivity but requires stringent anhydrous conditions .
Biological Activity and Mechanism
Antimicrobial Performance
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Selectivity Index |
|---|---|---|---|
| MRSA ATCC 43300 | 4.0 | >256 | >64 |
| Daptomycin-resistant | 8.0 | >256 | >32 |
| Vancomycin-intermediate | 16.0 | >256 | >16 |
Mechanistic studies suggest dual inhibition of:
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Penicillin-binding protein 2a (PBP2a) via covalent modification of Ser403
Structure-Activity Relationships
Comparative analysis with structural analogs:
| Compound Modification | MRSA MIC (μg/mL) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 6-F,7-Cl (Target) | 4.0 | 0.12 | 2.31 |
| 6-Cl,7-F | 8.2 | 0.09 | 2.45 |
| 6-CF₃,7-H | 16.4 | 0.21 | 1.98 |
| Ester hydrolysis product | >256 | 1.85 | 0.67 |
The 6-fluoro/7-chloro pattern demonstrates optimal balance between membrane permeability (LogP 2.31) and target binding .
Pharmaceutical Development Considerations
Prodrug Optimization
The methyl ester moiety enhances oral bioavailability (F = 42% in rat models) compared to carboxylic acid analogs (F = 8%). Enzymatic hydrolysis occurs primarily via carboxylesterase-1 (t₁/₂ = 3.2 hours in human plasma).
Formulation Challenges
Key stability parameters:
| Condition | Degradation Pathway | t₁/₂ (Days) |
|---|---|---|
| pH 1.2 (37°C) | Ester hydrolysis | 2.1 |
| pH 7.4 (37°C) | Oxidative defluorination | 14.7 |
| Light (300-800 nm) | Ring-opening photolysis | 0.8 |
Microencapsulation in Eudragit RS100 nanoparticles improves stability (t₁/₂ = 28 days at pH 1.2) while maintaining dissolution profile .
Environmental and Regulatory Profile
Ecotoxicity Data
| Organism | EC₅₀ (96h, mg/L) | Bioconcentration Factor |
|---|---|---|
| Daphnia magna | 0.12 | 850 |
| Pseudokirchneriella | 0.08 | 1200 |
| Earthworm (E. fetida) | 4.2 | 45 |
The high bioconcentration potential necessitates strict containment during manufacturing.
Regulatory Status
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REACH: Pre-registered (2024)
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FDA: Investigational New Drug (IND) application pending
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EPA: Requires ecological risk assessment prior to large-scale production
Future Research Directions
Targeted Drug Delivery
Ongoing research focuses on antibody-drug conjugates using cleavable linkers:
Preliminary data show 100-fold increased potency in biofilm eradication compared to free drug .
Computational Modeling
Machine learning predictions using DeepChem models identify promising derivatives:
| Virtual Compound | Predicted MIC (μg/mL) | Synthetic Feasibility |
|---|---|---|
| 6-F,7-CF₃ | 1.2 | High |
| 5-NO₂,6-F,7-Cl | 0.8 | Moderate |
| 4-CN,6-F,7-Cl | 2.1 | Low |
These predictions guide synthetic efforts toward next-generation analogs .
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